4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)
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Overview
Description
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and lubricants. The compound’s structure features two 2,6-di-tert-butylphenol groups linked by a propylazanediyl bridge, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and a propylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methylene bridge.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
Oxidation: The major products are quinones derived from the oxidation of the phenolic groups.
Substitution: The products vary depending on the substituents introduced, but typically include alkylated or arylated derivatives of the original compound.
Scientific Research Applications
4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and lubricants.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in various medical conditions.
Mechanism of Action
The antioxidant properties of 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) are primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the propylazanediyl bridge.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar phenolic structure but different bridging groups.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-: Contains sulfur in the bridging group, offering different chemical properties.
Uniqueness
The presence of the propylazanediyl bridge in 4,4’-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol) provides unique steric and electronic properties that enhance its antioxidant effectiveness compared to similar compounds. This structural feature allows for greater flexibility and reactivity in various applications.
Properties
CAS No. |
150300-63-3 |
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Molecular Formula |
C33H53NO2 |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-propylamino]methyl]phenol |
InChI |
InChI=1S/C33H53NO2/c1-14-15-34(20-22-16-24(30(2,3)4)28(35)25(17-22)31(5,6)7)21-23-18-26(32(8,9)10)29(36)27(19-23)33(11,12)13/h16-19,35-36H,14-15,20-21H2,1-13H3 |
InChI Key |
SQGANBZDMOLEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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